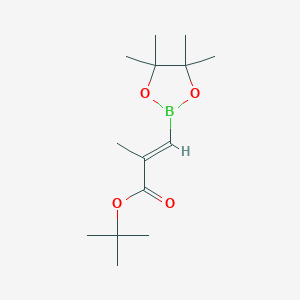

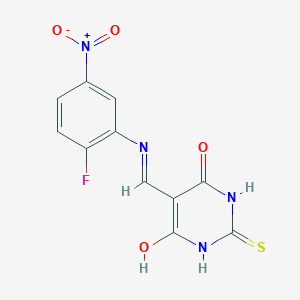

![molecular formula C22H25ClN4O3 B2750986 N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 887466-19-5](/img/structure/B2750986.png)

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of the compound is C17H17ClN2O4S. The molecular weight is 380.84.Chemical Reactions Analysis

The compound is synthesized from easily accessible p-chlorobenzoic acid . The incorporation of two different pharmacophores in a single structure led to the development of novel derivatives .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 260-262°C . The IR spectrum shows peaks at 3103 and 1714 cm-1 . The 1H NMR (DMSO-d6) δ: 7.68 (2H, d, J = 8 Hz), 7.95 (3H, m), 8.15 (1H, d, J = 4 Hz). The 13C NMR (DMSO-d6): δ 124.5, 128.9, 129.4, 130.0, 130.8, 131.4, 137.6, 143.9, 154.2, 159.8, 165.4 .Scientific Research Applications

Anti-HIV Activity

Researchers have explored the anti-HIV potential of indole derivatives:

- Selvam et al. synthesized 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives and tested them against HIV-1 and HIV-2 strains. These compounds showed anti-HIV activity in acutely infected cells .

Anti-Allergic Activities

While not directly related to antiviral or anti-HIV properties, it’s worth noting that novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives have been designed, synthesized, and tested for in vivo anti-allergic activities .

Heterocyclic Nature and Medicinal Compounds

The indole nucleus is an important heterocyclic system found in various synthetic drug molecules. It serves as the skeleton for compounds like lysergic acid diethylamide (LSD) and alkaloids from plants .

Tryptophan and Natural Compounds

Tryptophan, an essential amino acid, contains the indole nucleus. Additionally, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific nature of these targets. For instance, if the targets were enzymes, the compound might inhibit or enhance their activity. If the targets were receptors, the compound might act as an agonist or antagonist .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the specific biochemical pathways it affects. For instance, if the compound has antiviral activity, it might prevent viral replication within host cells .

properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN4O3/c1-30-20-5-3-2-4-19(20)25-10-12-26(13-11-25)22(29)24-17-14-21(28)27(15-17)18-8-6-16(23)7-9-18/h2-9,17H,10-15H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNGGPYCOFUUHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)NC3CC(=O)N(C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

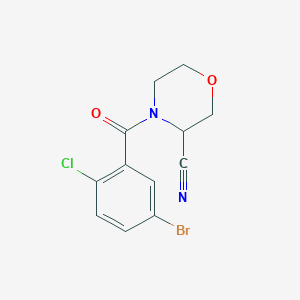

![5-{[(3-Chloropyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2750906.png)

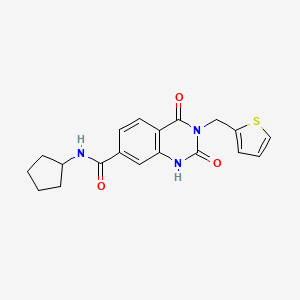

![2-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2750907.png)

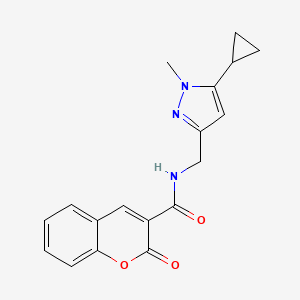

![N-(2-chloro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750913.png)

![N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2750918.png)

![N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2750919.png)

![2-ethoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2750924.png)